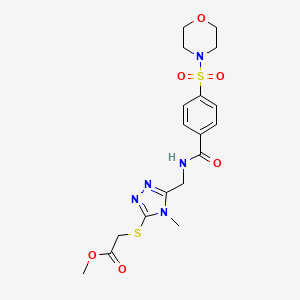![molecular formula C15H17ClN4O2S B2532863 Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate CAS No. 343375-62-2](/img/structure/B2532863.png)
Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate," is a molecule that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazole derivatives and their synthesis, which can provide insight into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of thiazole derivatives often involves chemical transformations that can include cyclization reactions, substitutions, and the use of catalytic systems. For example, the synthesis of a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was achieved through a 1,3-dipolar cycloaddition reaction, a method that could potentially be adapted for the synthesis of the compound of interest . Additionally, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate involved chemical transformations starting from 2-amino-4-(chloromethyl)thiazole, which suggests that similar starting materials and transformations could be relevant for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. The X-ray diffraction data of a related compound showed that it crystallized in an orthorhombic system, which could imply that the compound of interest may also exhibit crystalline properties that can be studied using similar techniques . The molecular structure is further characterized by the substituents attached to the thiazole ring, which in the case of the compound of interest, includes a 4-chlorophenylpiperazine moiety.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including cycloadditions, substitutions, and catalytic transformations. The reactivity of the amino group and the carboxylate ester in the compound of interest could allow for further functionalization or participation in bioconjugation reactions. The presence of the piperazine ring could also influence the compound's reactivity, potentially allowing for interactions with biological targets or the formation of complexes with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on their substituents. For instance, the solubility, melting point, and stability of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. The orthorhombic crystalline structure of a related compound suggests that the compound of interest might also exhibit specific crystalline properties that could affect its solubility and melting point . The biological activity, such as antitumor and antifilarial effects, observed in some thiazole derivatives, indicates that the compound of interest may also possess similar activities, which could be explored in further studies .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds structurally related to "Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate" have been synthesized and evaluated for their antimicrobial efficacy. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that exhibited good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas. Similarly, other studies have focused on synthesizing and testing the antimicrobial activities of compounds with similar structural elements, showing varying degrees of efficacy against bacteria and fungi Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas.
Antifungal and Anticancer Properties
Research has also been directed towards exploring the antifungal and anticancer potential of these compounds. For example, Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives that demonstrated significant anticancer activity in vivo against mouse tumors. These compounds also exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, indicating their potential in anticancer therapy S. Chandrappa, H. Chandru, A. Sharada, K. Vinaya, C. Ananda Kumar, N. R. Thimmegowda, P. Nagegowda, M. Karuna Kumar, K. Rangappa.
Wirkmechanismus
The mechanism of action of piperazine involves its function as an antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). GABA, an inhibitory neurotransmitter, assumes a critical role in the regulation of neuronal excitability. Piperazine binds to GABA receptors, impeding the binding of GABA and thereby inhibiting its action .
Eigenschaften
IUPAC Name |
methyl 4-amino-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-22-14(21)12-13(17)18-15(23-12)20-8-6-19(7-9-20)11-4-2-10(16)3-5-11/h2-5H,6-9,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYAJDTZYMKHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCN(CC2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

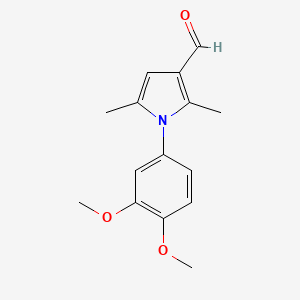
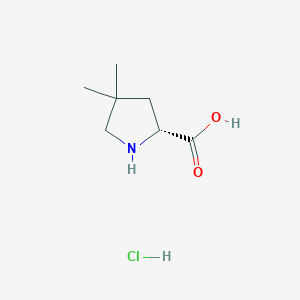
![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2532787.png)
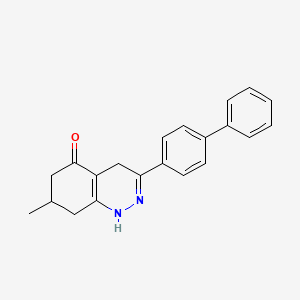
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2532789.png)
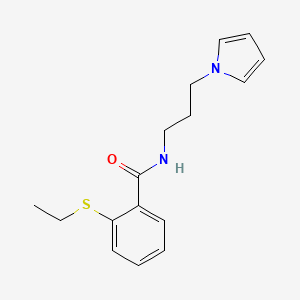
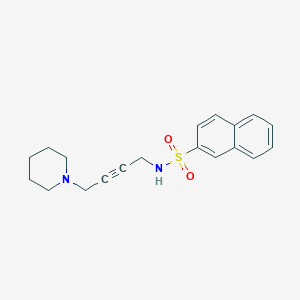
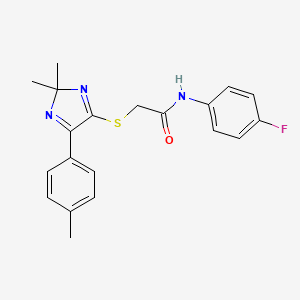

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)

